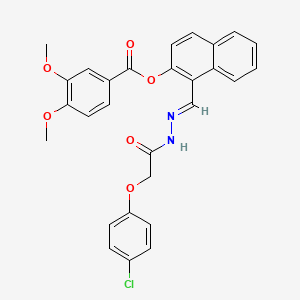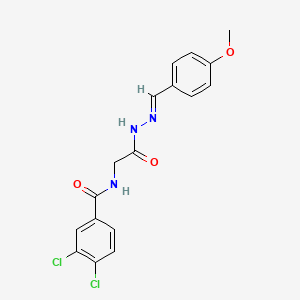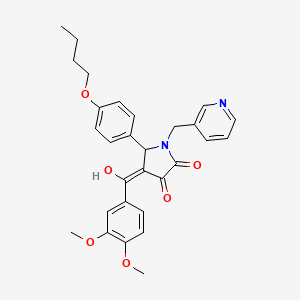![molecular formula C20H21BrN4OS B12011026 4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12011026.png)
4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-((5-BR-2-MEO-BENZYLIDENE)AMINO)-5-(4-TERT-BUTYL-PH)-4H-1,2,4-TRIAZOLE-3-THIOL” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “4-((5-BR-2-MEO-BENZYLIDENE)AMINO)-5-(4-TERT-BUTYL-PH)-4H-1,2,4-TRIAZOLE-3-THIOL” typically involves the following steps:
Formation of the Benzylidene Intermediate: The reaction between 5-bromo-2-methoxybenzaldehyde and an appropriate amine under acidic or basic conditions to form the benzylidene intermediate.
Cyclization: The intermediate undergoes cyclization with thiosemicarbazide to form the triazole ring.
Substitution: Introduction of the tert-butylphenyl group through a substitution reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve:
Batch Processing: Using large reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors for more efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various substitution reactions can be carried out, especially on the aromatic ring, using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).
Major Products
Oxidation Products: Oxidized derivatives with functional groups like carboxylic acids or ketones.
Reduction Products: Reduced derivatives with alcohol or amine groups.
Substitution Products: Halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Antimicrobial Agents: Exhibits activity against various bacterial and fungal strains.
Enzyme Inhibitors: Acts as inhibitors for specific enzymes.
Medicine
Anticancer Agents: Potential use in cancer therapy due to its cytotoxic properties.
Anti-inflammatory Agents: Studied for its anti-inflammatory effects.
Industry
Agriculture: Used in the development of agrochemicals.
Pharmaceuticals: Incorporated into drug formulations for various therapeutic applications.
Mécanisme D'action
The mechanism of action of “4-((5-BR-2-MEO-BENZYLIDENE)AMINO)-5-(4-TERT-BUTYL-PH)-4H-1,2,4-TRIAZOLE-3-THIOL” involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their function.
Pathways Involved: Modulation of signaling pathways related to cell growth, apoptosis, or inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-((5-BR-2-MEO-BENZYLIDENE)AMINO)-5-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
- 4-((5-CL-2-MEO-BENZYLIDENE)AMINO)-5-(4-TERT-BUTYL-PH)-4H-1,2,4-TRIAZOLE-3-THIOL
Uniqueness
- Structural Differences : The presence of different substituents on the benzylidene and phenyl rings.
- Biological Activity : Variations in biological activity due to structural differences.
Propriétés
Formule moléculaire |
C20H21BrN4OS |
|---|---|
Poids moléculaire |
445.4 g/mol |
Nom IUPAC |
4-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-3-(4-tert-butylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H21BrN4OS/c1-20(2,3)15-7-5-13(6-8-15)18-23-24-19(27)25(18)22-12-14-11-16(21)9-10-17(14)26-4/h5-12H,1-4H3,(H,24,27)/b22-12+ |
Clé InChI |
CGUCMZYRDIPULM-WSDLNYQXSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)OC |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2-[1,1'-biphenyl]-4-yl-2-oxoethyl)acetamide](/img/structure/B12010959.png)
![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(2-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12010975.png)







![(5Z)-5-(2,5-dimethoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011009.png)

